molecular formula C7H11NS B14324601 3-(Methylsulfanyl)cyclohex-2-en-1-imine CAS No. 106055-10-1

3-(Methylsulfanyl)cyclohex-2-en-1-imine

Cat. No.: B14324601
CAS No.: 106055-10-1
M. Wt: 141.24 g/mol
InChI Key: WKMJXNNEVAMBEF-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)cyclohex-2-en-1-imine is an organic compound characterized by a cyclohexene ring substituted with a methylsulfanyl group and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)cyclohex-2-en-1-imine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methylthiol in the presence of a base to form 3-(Methylsulfanyl)cyclohexanone. This intermediate can then be converted to the desired imine by reacting with an appropriate amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)cyclohex-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted cyclohexene derivatives.

Scientific Research Applications

3-(Methylsulfanyl)cyclohex-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)cyclohex-2-en-1-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)cyclohex-2-en-1-imine is unique due to the presence of both the methylsulfanyl and imine groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

106055-10-1

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

3-methylsulfanylcyclohex-2-en-1-imine

InChI

InChI=1S/C7H11NS/c1-9-7-4-2-3-6(8)5-7/h5,8H,2-4H2,1H3

InChI Key

WKMJXNNEVAMBEF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=N)CCC1

Origin of Product

United States

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